![molecular formula C28H30N2O4 B289879 Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DAPD, is a pyridine-based compound that has been synthesized for its potential use as an antiviral agent. DAPD has been studied for its ability to inhibit the replication of various viruses, including HIV and hepatitis B and C. In
Wirkmechanismus
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. Reverse transcriptase is an enzyme that converts the viral RNA genome into DNA, which can then be integrated into the host cell's genome. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by binding to the active site of the reverse transcriptase enzyme, preventing it from functioning properly.
Biochemical and Physiological Effects
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a long half-life, which makes it a promising candidate for use in antiviral therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It has a long half-life, which makes it easy to study over an extended period of time. It has also been shown to have a low toxicity profile, which makes it safe for use in animal studies. However, one limitation of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Zukünftige Richtungen
There are several future directions for research on Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more efficient synthesis methods for Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Another area of research is the study of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's potential use as a cancer treatment. Additionally, more research is needed to fully understand Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action and its potential uses as an antiviral agent. Overall, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-cyanopyridine with diethyl malonate in the presence of sodium ethoxide to form 4-(diethoxymethyl)-2-methylpyridine-3,5-dicarboxylic acid. The resulting compound is then reacted with acrylonitrile to form 4-(diethoxymethyl)-2-methyl-3,5-dicyano-6-ethoxycarbonylpyridine. The final step involves the reaction of this compound with acridine to form Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of various viruses, including HIV and hepatitis B and C. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. In addition to its antiviral properties, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cancer treatment.
Eigenschaften
Molekularformel |
C28H30N2O4 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
diethyl 4-(2-acridin-9-ylethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H30N2O4/c1-5-33-27(31)25-17(3)29-18(4)26(28(32)34-6-2)22(25)16-15-19-20-11-7-9-13-23(20)30-24-14-10-8-12-21(19)24/h7-14,22,29H,5-6,15-16H2,1-4H3 |
InChI-Schlüssel |
BBINWDOAYVTYBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



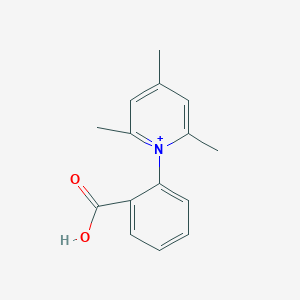

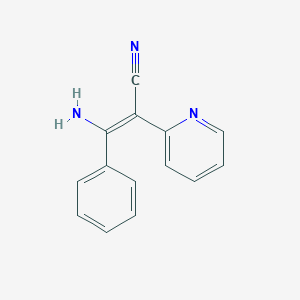
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
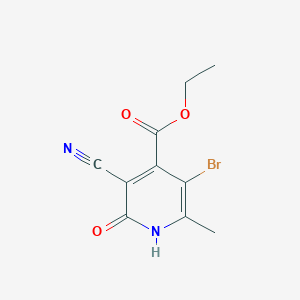
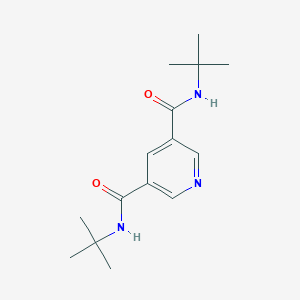
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
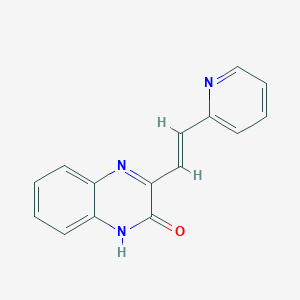
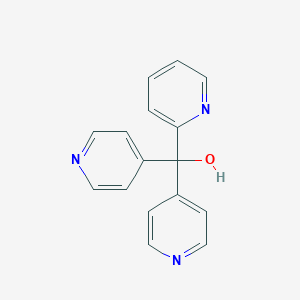
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)